![molecular formula C25H31FN4O2 B3039950 tert-butyl ((1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methyl)carbamate CAS No. 1420888-80-7](/img/structure/B3039950.png)

tert-butyl ((1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methyl)carbamate

Overview

Description

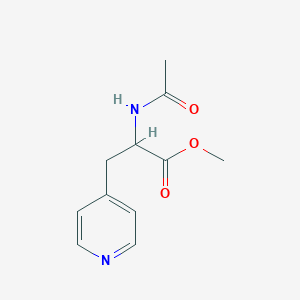

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .

Synthesis Analysis

Benzimidazole can be synthesized using o-phenylenediamine and formic acid. The synthesis involves the production of an intermediate, which is then rearranged in the presence of acid to form benzimidazole .Molecular Structure Analysis

Benzimidazole consists of a fused two-ring system, which includes a benzene ring and an imidazole ring. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis

Benzimidazole can undergo various chemical reactions. For example, it can act as a ligand for metal catalyzed reactions .Physical And Chemical Properties Analysis

Benzimidazole is a solid at room temperature with a melting point of 170 to 172 degrees Celsius. It is slightly soluble in water, and soluble in common organic solvents .Scientific Research Applications

Electronic Structures and OLED Applications

A study conducted by Liu et al. (2013) investigated the electronic structures and basic photophysical properties of Ir(III) complexes with carbene ligands, including 1-(4-fluorophenyl)-2,3-dihydro-3-methyl-1H-benzo[d]imidazole. They found that these complexes have potential applications in Organic Light Emitting Diodes (OLEDs), as the properties of these complexes are greatly influenced by the adopted ligands.

Synthesis and Structural Analysis

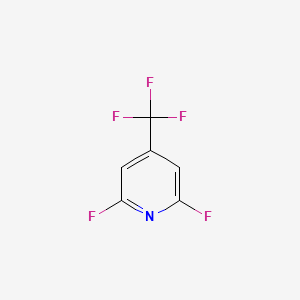

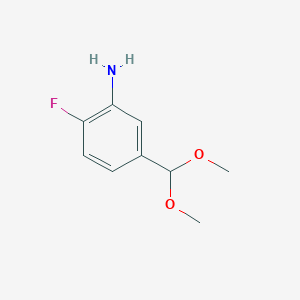

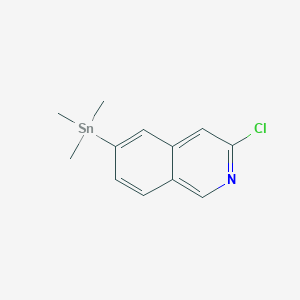

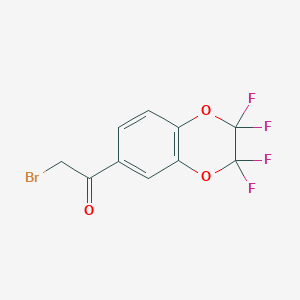

The synthesis of a compound related to tert-butyl ((1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methyl)carbamate was reported by Vaid et al. (2013). They developed an efficient eight-step synthesis, starting from oxoacetic acid monohydrate, leading to the synthesis of tert-butyl 4-{1-[2-(dimethylamino)ethyl]-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate.

Crystallography and Hydrogen Bonds

Das et al. (2016) analyzed two carbamate derivatives, including tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, through crystallography and found that the crystal packing exhibits a three-dimensional architecture due to various hydrogen bonds. This study Das et al., 2016 contributes to understanding the molecular structures and interactions of similar carbamate compounds.

Biological Evaluation

A study by Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and conducted biological evaluations. The compound exhibited moderate anthelmintic activity, highlighting its potential in biological applications.

Safety And Hazards

Future Directions

properties

IUPAC Name |

tert-butyl N-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31FN4O2/c1-25(2,3)32-24(31)27-16-18-12-14-29(15-13-18)23-28-21-6-4-5-7-22(21)30(23)17-19-8-10-20(26)11-9-19/h4-11,18H,12-17H2,1-3H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWWDLQRGPXGQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl ((1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Difluoro(iodo)methoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane](/img/structure/B3039879.png)

![4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride](/img/structure/B3039885.png)

![N,N'-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B3039887.png)